1-Pyridin-3-yl-hexane-1,6-diamine

Overview

Description

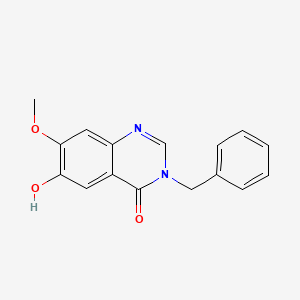

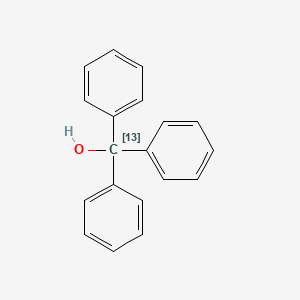

“1-Pyridin-3-yl-hexane-1,6-diamine” is a chemical compound . It contains multiple nitrogen atoms and two amido groups, which makes it easy to coordinate with metal ions . The molecular weight of this compound is 193.29 g/mol .

Synthesis Analysis

The synthesis of pyridin-3-yl derivatives has been studied in the past . For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Scientific Research Applications

Synthesis and Material Science

Organosoluble Polymers : A diamine containing a pyridine heterocyclic group was synthesized and used in preparing poly(pyridine−imide) with good solubility and thermal stability. This material could be cast into a flexible and tough film, displaying potential for industrial applications (Liaw, Wang, & Chang, 2007).

Chelating Properties and Crystal Engineering : Compounds incorporating pyridine derivatives were shown to chelate suitable metals and engage in hydrogen bonding, demonstrating their utility in crystal engineering (Duong, Métivaud, Maris, & Wuest, 2011).

Coordination Chemistry : Pyridine derivatives have been explored as ligands for luminescent lanthanide compounds and iron complexes, indicating their applications in biological sensing and unusual thermal/photochemical transitions (Halcrow, 2005).

Chemistry and Sensor Development

Chemsensors : Certain hexaazatriphenylene derivatives, containing pyridinyl groups, were developed as sensitive and selective chemsensors for Zn2+ ions, highlighting their application in ion detection (Zhang et al., 2013).

Fluorescent Polyimides : Novel polyimides derived from pyridine-containing monomers have been synthesized, characterized, and demonstrated to have fluorescence upon protonation, making them useful in optical applications (Guan et al., 2014).

Advanced Molecular Design

- Metal String Complexes : Pyrazine-modulated oligo-alpha-pyridylamino ligands were used to synthesize linear heptacobalt(II) metal string complexes. These complexes exhibited unique Co-Co bonding and magnetic properties, suggesting potential in materials science and magnetic applications (Wang et al., 2007).

Mechanism of Action

Target of Action

The primary target of 1-Pyridin-3-yl-hexane-1,6-diamine is metal ions, particularly Zn (II) ions . The compound acts as a ligand, coordinating with these ions in a bidentate manner .

Mode of Action

The compound interacts with its targets through coordination chemistry. Each ligand coordinates with two Zn (II) ions as a bidentate ligand . Each Zn (II) ion coordinates with a nitrogen atom on the pyridine ring of the ligand, three oxygen atoms of water molecules, an oxygen atom of sulfate radical, and an oxygen atom of N, N –dimethylformamide, forming a dinuclear complex .

Safety and Hazards

properties

IUPAC Name |

1-pyridin-3-ylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c12-7-3-1-2-6-11(13)10-5-4-8-14-9-10/h4-5,8-9,11H,1-3,6-7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWKUHYWTJBFGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CCCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587655 | |

| Record name | 1-(Pyridin-3-yl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904813-59-8 | |

| Record name | 1-(Pyridin-3-yl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B1628495.png)

![2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride](/img/structure/B1628502.png)